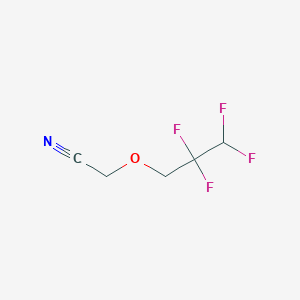
2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile
Descripción general
Descripción
2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is an organofluorine compound characterized by the presence of a tetrafluoropropoxy group attached to an acetonitrile moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3-tetrafluoropropoxy)acetonitrile typically involves the reaction of 2,2,3,3-tetrafluoropropoxy alcohol with cyanide sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the fluorination of propylene oxide to form 2,2,3,3-tetrafluoropropoxy alcohol, followed by its subsequent reaction with cyanide. The process requires precise control of temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Forms carboxylic acids and ketones.
Reduction: Produces amines and alcohols.
Substitution: Results in the formation of various substituted nitriles and ethers.
Aplicaciones Científicas De Investigación
2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to its fluorine content.
Mecanismo De Acción
The mechanism by which 2-(2,2,3,3-tetrafluoropropoxy)acetonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity. The molecular targets and pathways involved are determined by the specific biological system under study.
Comparación Con Compuestos Similares
2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds. Some similar compounds include:
2,2,3,3-Tetrafluoropropoxyethanol
2,2,3,3-Tetrafluoropropoxyacetic acid
Hexakis(2,2,3,3-tetrafluoropropoxy)cyclotriphosphazene
These compounds share the tetrafluoropropoxy group but differ in their functional groups and overall structure, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJJYFFFKSGMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amino}ethan-1-ol](/img/structure/B1518944.png)





![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)

![4-[2-(Thiomorpholin-4-yl)ethyl]aniline](/img/structure/B1518957.png)

